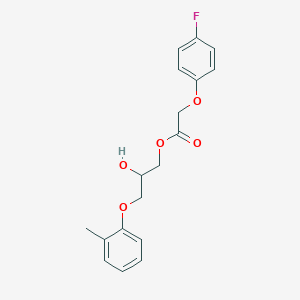
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects, which makes it a potential treatment for autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory conditions such as asthma and arthritis. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester modulates the S1P receptor, which is involved in the regulation of immune cell trafficking. By modulating the S1P receptor, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester inhibits the egress of lymphocytes from lymphoid organs, which reduces the number of immune cells in the peripheral blood. This leads to a reduction in inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has neuroprotective effects, which are thought to be mediated by the modulation of S1P receptors in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which reduces inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to reduce the production of pro-inflammatory cytokines, which further reduces inflammation. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which include the promotion of neuronal survival and the inhibition of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments is its specificity for the S1P receptor, which allows for targeted modulation of immune cell trafficking. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has a long half-life, which makes it a convenient tool for long-term studies. However, there are also limitations to using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments. One limitation is the complex synthesis method, which requires specialized equipment and expertise. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is the development of more specific S1P receptor modulators, which could have fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester treatment, which could improve patient selection and treatment outcomes. In addition, there is ongoing research on the potential use of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in the treatment of other conditions, such as cancer and cardiovascular disease.
Métodos De Síntesis
The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester involves several steps, including the reaction of p-fluorophenol with chloroacetic acid, the reaction of the resulting product with 2-bromoethanol, and the reaction of the resulting product with o-tolyl magnesium bromide. The final product is obtained by esterification with 2,3-epoxypropyl alcohol. The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a complex process that requires specialized equipment and expertise.
Propiedades
Número CAS |
17753-07-0 |
|---|---|
Nombre del producto |
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Fórmula molecular |
C18H19FO5 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C18H19FO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
Clave InChI |
QTNBBHNCRGDBQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
SMILES canónico |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Sinónimos |
p-Fluorophenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

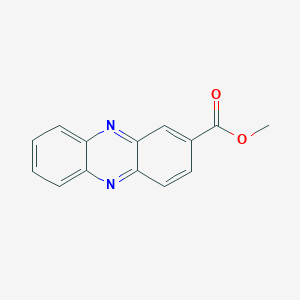
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
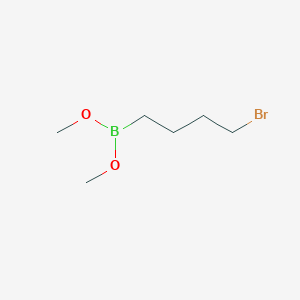
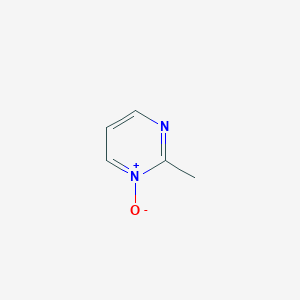

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
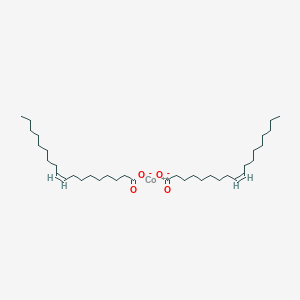
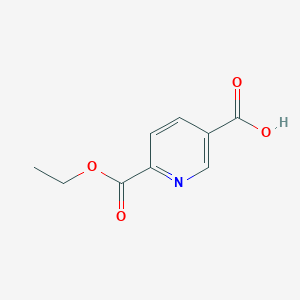
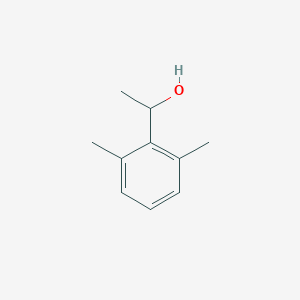
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)